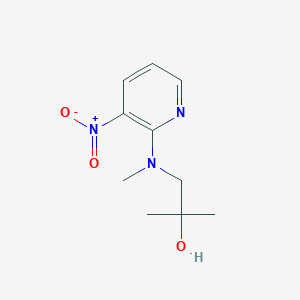![molecular formula C20H18N2O5 B14899686 3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)
3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that combines an indole core with a substituted cinnamic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Various substitution reactions can be performed on the aromatic rings or the indole nitrogen to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: It may serve as a probe for studying biological processes, particularly those involving indole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid exerts its effects is likely related to its ability to interact with various molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The specific interactions would depend on the structure of the compound and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxycinnamic acid: Shares the 3,4-dimethoxyphenyl group but lacks the indole core.
Indole-3-acetic acid: Contains the indole core but has a different substituent pattern.
3,4-Dimethoxyphenylacetic acid: Similar aromatic substitution but different overall structure.
Uniqueness
What sets 3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid apart is the combination of the indole core with the 3,4-dimethoxyphenyl group and the acrylamide functionality. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C20H18N2O5 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C20H18N2O5/c1-26-15-9-7-12(11-16(15)27-2)8-10-17(23)22-18-13-5-3-4-6-14(13)21-19(18)20(24)25/h3-11,21H,1-2H3,(H,22,23)(H,24,25)/b10-8+ |
Clé InChI |
SRZPKXTWKKDZER-CSKARUKUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(NC3=CC=CC=C32)C(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(NC3=CC=CC=C32)C(=O)O)OC |
Solubilité |
>55 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



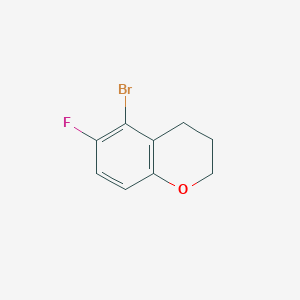
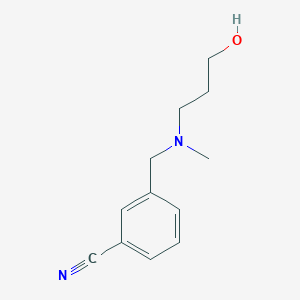
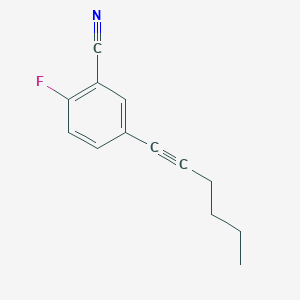
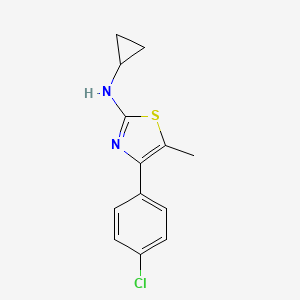
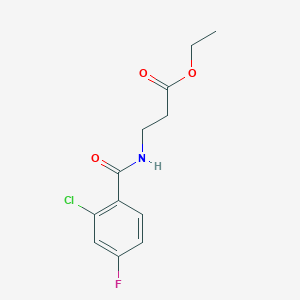
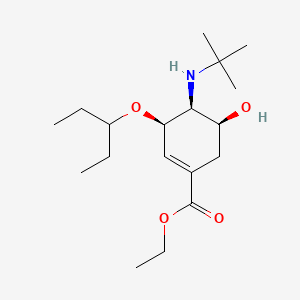
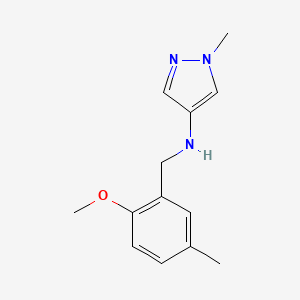

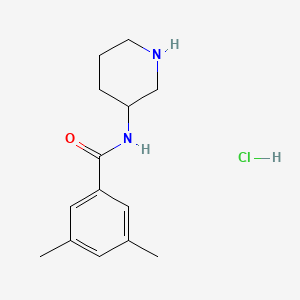
![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)

